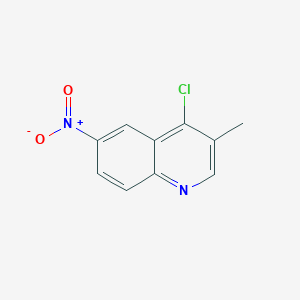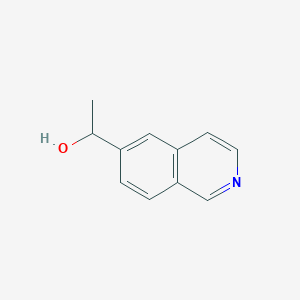
1-Isoquinolin-6-ylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isoquinolin-6-ylethanol is an organic compound belonging to the isoquinoline family Isoquinoline is a heterocyclic aromatic organic compound, characterized by a benzene ring fused to a pyridine ring The compound this compound features an ethanol group attached to the sixth position of the isoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isoquinolin-6-ylethanol can be synthesized through several methods. One common method involves the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde under acidic conditions . Another method is the Bischler-Napieralski reaction, where beta-phenylethylamine is cyclized to isoquinoline under acid catalysis . Additionally, the Pictet-Spengler reaction, which uses a condensation reaction of a beta-phenylethylamine and an aldehyde or ketone, can also be employed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The Schlittler-Müller modification of the Pomeranz-Fritsch reaction is often preferred for its efficiency and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isoquinolin-6-ylethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium hydride or lithium diisopropylamide.
Major Products:
Wissenschaftliche Forschungsanwendungen
1-Isoquinolin-6-ylethanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Isoquinolin-6-ylethanol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes . Its aromatic structure allows it to interact with biological targets through π-π stacking and hydrogen bonding .
Vergleich Mit ähnlichen Verbindungen
Isoquinoline: A structural isomer of quinoline, used in the synthesis of various alkaloids.
Quinoline: A heterocyclic aromatic organic compound, used in the production of antimalarial drugs.
1-Isoquinolin-3-ylethanol: Another isoquinoline derivative with similar properties but different substitution patterns.
Uniqueness: 1-Isoquinolin-6-ylethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanol group at the sixth position allows for unique interactions and reactivity compared to other isoquinoline derivatives .
Eigenschaften
Molekularformel |
C11H11NO |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
1-isoquinolin-6-ylethanol |
InChI |
InChI=1S/C11H11NO/c1-8(13)9-2-3-11-7-12-5-4-10(11)6-9/h2-8,13H,1H3 |
InChI-Schlüssel |
KIXWEIBDLYNSQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)C=NC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


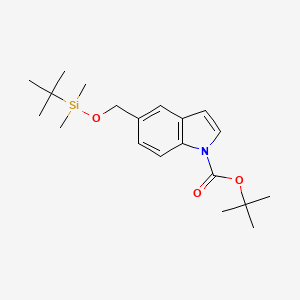
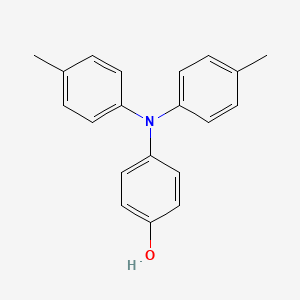
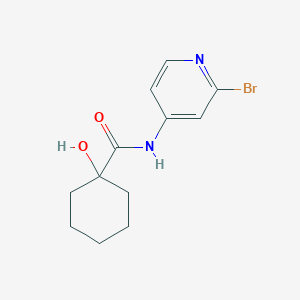
![5-(2-Aminoethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B13878901.png)
![N-[2-[(4-chlorophenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B13878917.png)
![2-[N-(3-chloroprop-2-enoxy)-C-methylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B13878921.png)
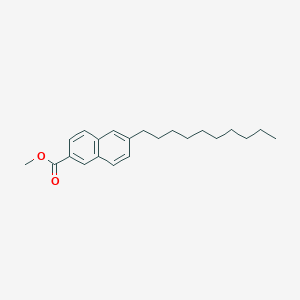
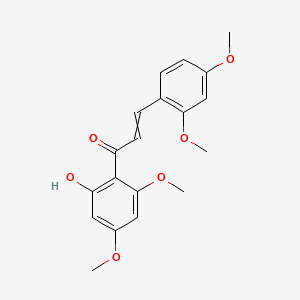

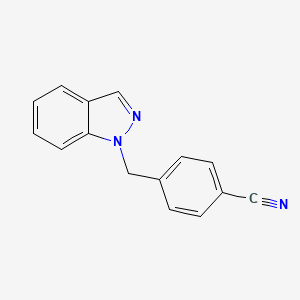
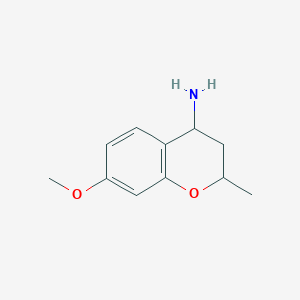
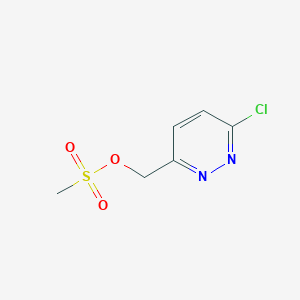
![2-[2-(Bromomethyl)phenyl]-1,3-dioxolane](/img/structure/B13878961.png)
